

LDN-193189 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LDN-193189 dihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.^{[1][2][3][4]} A derivative of Dorsomorphin, it exhibits significantly greater potency, often being used at concentrations 100-fold lower than its parent compound.^{[1][5]} This high affinity and selectivity make it an invaluable tool in the study of BMP-mediated cellular processes, with applications ranging from developmental biology and stem cell differentiation to cancer research and the investigation of genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).^{[3][6]}

This technical guide provides a comprehensive overview of **LDN-193189 dihydrochloride**, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

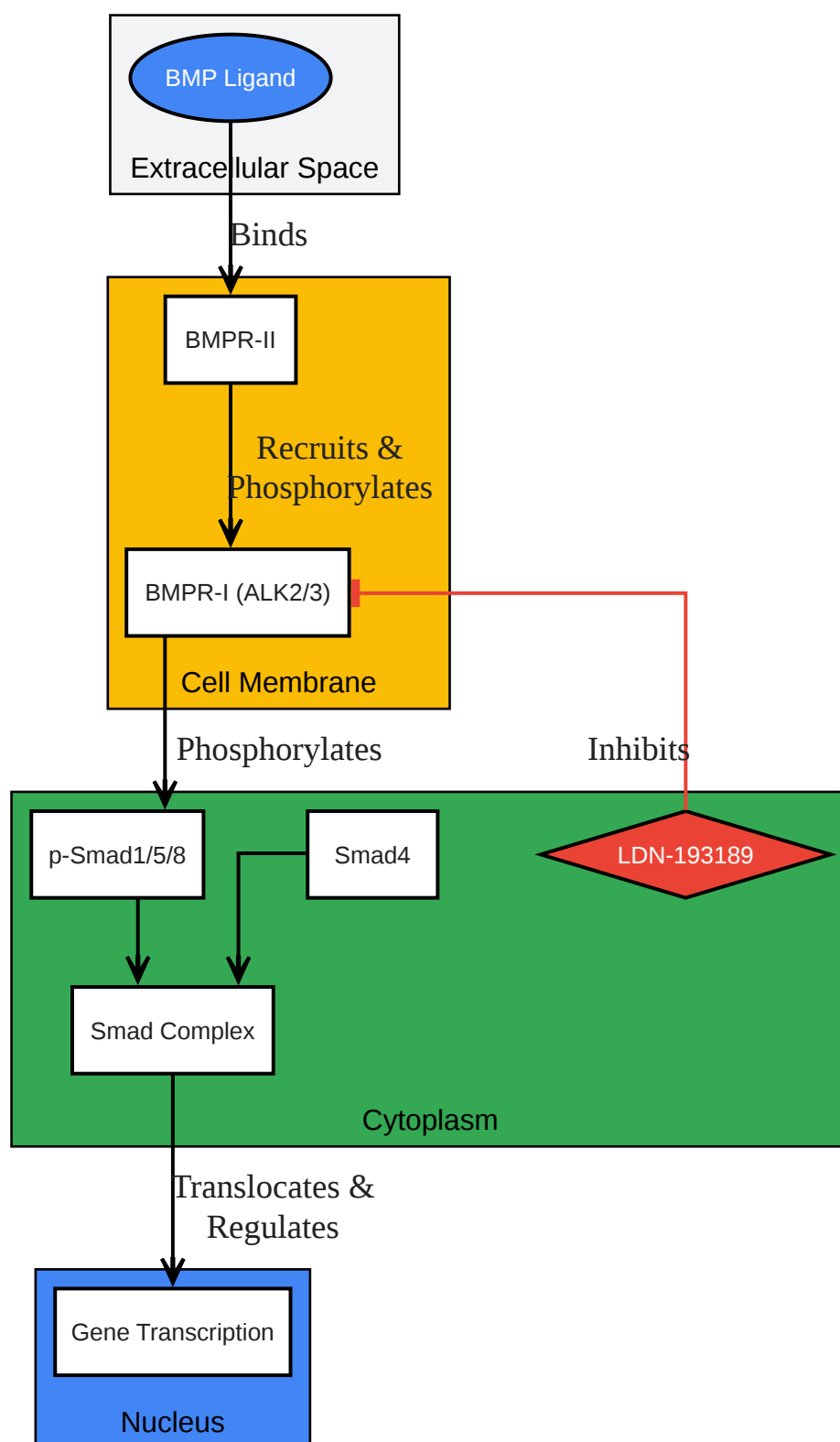
LDN-193189 is a pyrazolo[1,5-a]pyrimidine derivative. The dihydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in cell culture and in vivo studies.

Property	Value	Reference
Chemical Name	4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, dihydrochloride	[6]
Alternative Names	DM-3189	[1][3]
CAS Number	1435934-00-1	[1][7]
Molecular Formula	C ₂₅ H ₂₂ N ₆ · 2HCl	[1][7]
Molecular Weight	479.4 g/mol	[1][7]
Purity	>98%	[1]
Solubility	Soluble to 50 mM in water and to 10 mM in DMSO	[7]
Storage	Store solid powder at 4°C desiccated, or DMSO solution at -20°C.	[8]

Mechanism of Action

LDN-193189 functions as a competitive inhibitor of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin Receptor-Like Kinases (ALKs). [6] By blocking the activity of these receptors, it prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad1, Smad5, and Smad8). [8] [9] This blockade effectively halts the entire BMP signaling cascade, both the canonical Smad pathway and non-Smad pathways such as the p38 MAPK and Akt pathways. [9][10]

Signaling Pathway Diagram



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Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Potency and Selectivity

LDN-193189 exhibits high potency for several BMP type I receptors, with IC50 values in the low nanomolar range. It also demonstrates significant selectivity for BMP receptors over TGF- β type I receptors (ALK4, ALK5, ALK7).[\[3\]](#)[\[8\]](#)

Target	IC50 (nM)	Assay Type	Reference
ALK1	0.8	Kinase Assay	[1] [2] [11]
ALK2	0.8	Kinase Assay	[1] [2] [11]
ALK2	5	Cell-based (Transcriptional Activity)	[2] [8] [9]
ALK3	5.3	Kinase Assay	[1] [2] [11]
ALK3	30	Cell-based (Transcriptional Activity)	[2] [8] [9]
ALK6	16.7	Kinase Assay	[1] [2] [11]
ALK4	101	Kinase Assay	[2]
ALK5	>500	Not Specified	[8]
ALK7	>500	Not Specified	[8]

Key Experimental Applications and Protocols

LDN-193189 is a versatile tool employed in a variety of research applications. Below are detailed protocols for some of its key uses.

Inhibition of BMP-induced Smad Phosphorylation in C2C12 Cells

This experiment is a fundamental method to confirm the inhibitory activity of LDN-193189 on the canonical BMP signaling pathway.

Methodology:

- **Cell Culture:** Culture murine mesenchymal precursor C2C12 cells in a suitable growth medium.
- **Serum Starvation:** Prior to treatment, serum-starve the cells to reduce basal signaling activity.
- **Inhibitor Pre-treatment:** Treat the cells with LDN-193189 (e.g., 0.5 μ M) for 30 minutes.^[10] A vehicle control (e.g., DMSO) should be run in parallel.
- **BMP Stimulation:** Add a BMP ligand, such as BMP2 (e.g., 5 nM), to the culture medium.^[10]
- **Lysis and Western Blotting:** Lyse the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).^[10] Perform Western blotting using antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1 as a loading control.

Experimental Workflow for Inhibition of Smad Phosphorylation



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Caption: Workflow for assessing LDN-193189's effect on Smad phosphorylation.

Directed Differentiation of Pluripotent Stem Cells

LDN-193189, often in combination with other small molecules, is crucial for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, particularly of neural fate.

Example Protocol: Neural Induction of hPSCs

- **hPSC Culture:** Maintain human pluripotent stem cells (hPSCs) in an appropriate culture medium.

- **Neural Induction Medium:** Prepare a neural induction medium containing a basal medium supplemented with small molecules. A common combination is LDN-193189 and SB431542 (a TGF- β inhibitor).
- **Induction:** Culture the hPSCs in the neural induction medium for a specified period (typically several days).
- **Characterization:** Assess the differentiation efficiency by analyzing the expression of neural progenitor markers (e.g., PAX6, SOX1) using immunocytochemistry or qRT-PCR.

In Vivo Studies: Inhibition of Heterotopic Ossification

LDN-193189 has been shown to reduce heterotopic ossification in mouse models.

Example In Vivo Protocol:

- **Animal Model:** Utilize a mouse model that develops heterotopic ossification, such as a conditional caALK2-transgenic mouse model.
- **Drug Administration:** Administer LDN-193189 via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).^{[2][11]}
- **Monitoring:** Monitor the mice for the development of radiographic lesions and any potential side effects.
- **Histological Analysis:** At the end of the study period, perform histological analysis of relevant tissues to assess the extent of ectopic bone formation.

Concluding Remarks

LDN-193189 dihydrochloride is a powerful and selective inhibitor of the BMP signaling pathway. Its well-characterized mechanism of action and high potency make it an indispensable tool for researchers investigating the diverse roles of BMP signaling in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a laboratory setting. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for generating robust and reproducible data.

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